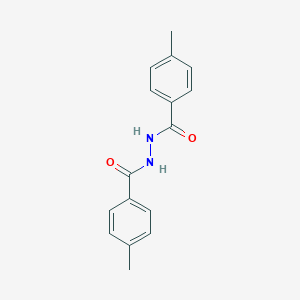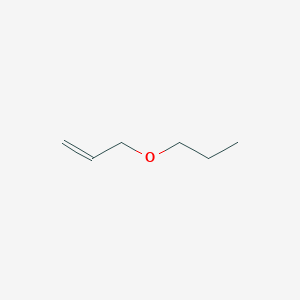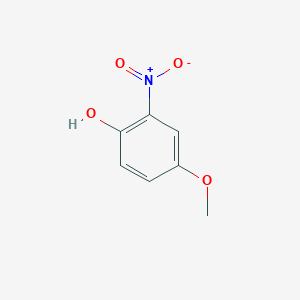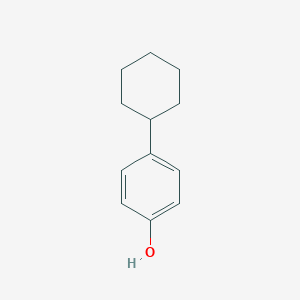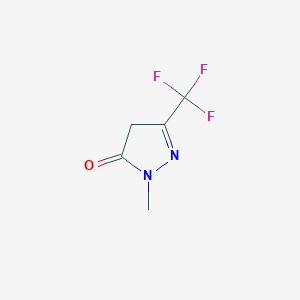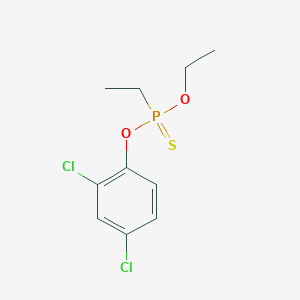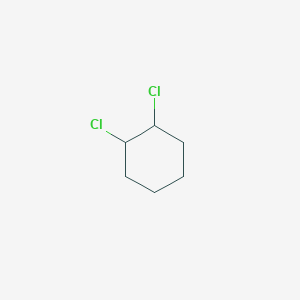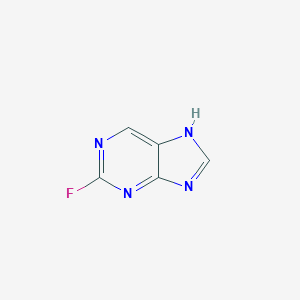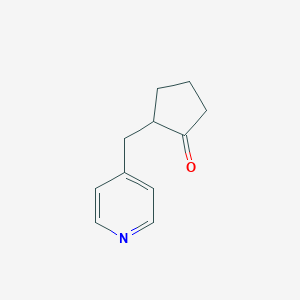
2-(4-Pyridylmethyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridylmethyl)cyclopentanone, also known as PMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMC is a cyclic ketone that contains a pyridine ring, which makes it an important building block for the synthesis of various organic compounds. The purpose of
Mechanism Of Action
The mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone is not well understood, but it is believed to involve the formation of a covalent bond with the target molecule. 2-(4-Pyridylmethyl)cyclopentanone contains a carbonyl group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation can result in the inhibition or activation of the target molecule, depending on the nature of the target molecule and the position of the covalent bond.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Pyridylmethyl)cyclopentanone are largely dependent on the target molecule and the position of the covalent bond. 2-(4-Pyridylmethyl)cyclopentanone has been shown to inhibit various enzymes, such as kinases and proteases, which are involved in various physiological processes, such as cell signaling and protein degradation. 2-(4-Pyridylmethyl)cyclopentanone has also been shown to activate certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-Pyridylmethyl)cyclopentanone is its versatility as a building block for the synthesis of various organic compounds. 2-(4-Pyridylmethyl)cyclopentanone can be easily synthesized and modified to suit the needs of a particular experiment. However, one of the limitations of 2-(4-Pyridylmethyl)cyclopentanone is its reactivity towards nucleophilic groups, which can make it difficult to use in certain experiments. Additionally, 2-(4-Pyridylmethyl)cyclopentanone is not readily available commercially, which can make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for the research on 2-(4-Pyridylmethyl)cyclopentanone. One direction is the development of new synthesis methods for 2-(4-Pyridylmethyl)cyclopentanone that can improve the yield and purity of the compound. Another direction is the synthesis and evaluation of new 2-(4-Pyridylmethyl)cyclopentanone derivatives that have improved properties, such as increased selectivity and potency towards a particular target molecule. Additionally, the mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone needs to be further elucidated to facilitate the development of new 2-(4-Pyridylmethyl)cyclopentanone-based compounds with specific biological activities.
Synthesis Methods
The synthesis of 2-(4-Pyridylmethyl)cyclopentanone involves the reaction of 4-pyridylmethanol with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through an acid-catalyzed dehydration process, which results in the formation of 2-(4-Pyridylmethyl)cyclopentanone. The yield of 2-(4-Pyridylmethyl)cyclopentanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Scientific Research Applications
2-(4-Pyridylmethyl)cyclopentanone has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 2-(4-Pyridylmethyl)cyclopentanone is particularly useful in the synthesis of compounds that contain a pyridine ring, which is a common structural motif in many bioactive molecules. For example, 2-(4-Pyridylmethyl)cyclopentanone has been used in the synthesis of pyridine-based kinase inhibitors, which have potential applications in cancer therapy.
properties
CAS RN |
13640-53-4 |
|---|---|
Product Name |
2-(4-Pyridylmethyl)cyclopentanone |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
InChI Key |
KCCWUQWTDYABRH-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
synonyms |
2-(4-Pyridylmethyl)cyclopentanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



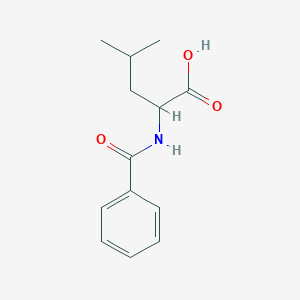
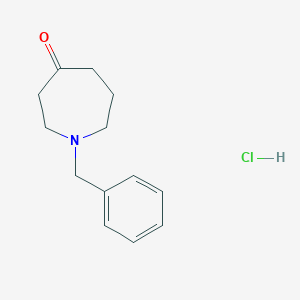
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
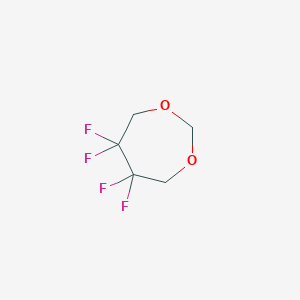
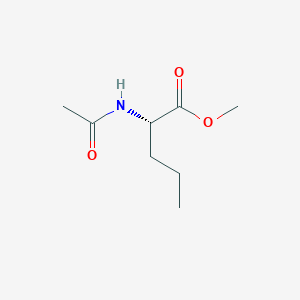
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
